N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride

Neuroprotection Toxicology Medicinal Chemistry

N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride (CAS 2490401-57-3), also referred to as FP802 dihydrochloride or FP802 2HCl, is the dihydrochloride salt of a small-molecule TwinF interface (TI) inhibitor. It belongs to a novel pharmacological class that disrupts the extrasynaptic NMDAR/TRPM4 death signaling complex while preserving vital synaptic NMDAR functions.

Molecular Formula C11H19Cl3N2
Molecular Weight 285.64
CAS No. 2490401-57-3
Cat. No. B2722381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride
CAS2490401-57-3
Molecular FormulaC11H19Cl3N2
Molecular Weight285.64
Structural Identifiers
SMILESCCN(CCN)CC1=CC(=CC=C1)Cl.Cl.Cl
InChIInChI=1S/C11H17ClN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H
InChIKeyKNYWQXSEHYWECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride (CAS 2490401-57-3): Core Molecular Identity and Procurement Trajectory


N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride (CAS 2490401-57-3), also referred to as FP802 dihydrochloride or FP802 2HCl, is the dihydrochloride salt of a small-molecule TwinF interface (TI) inhibitor [1]. It belongs to a novel pharmacological class that disrupts the extrasynaptic NMDAR/TRPM4 death signaling complex while preserving vital synaptic NMDAR functions [2]. This compound constitutes an advanced-generation neuroprotectant derived from the prototype inhibitor compound 8 (C8), wherein the phenyl bromide moiety is replaced by a phenyl chloride to improve long-term in vivo safety [1]. Its primary research applications encompass preclinical models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease (AD), with demonstrated oral bioavailability and blood-brain barrier penetration [3].

Why Generic NMDAR/TRPM4 Inhibitors or Classical NMDAR Blockers Cannot Substitute for N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride (FP802 2HCl) in Neuroprotection Studies


Within the NMDAR/TRPM4 interaction interface inhibitor family, ostensibly similar compounds such as compound 8 (C8), C19, and classical NMDAR blockers like memantine exhibit profoundly divergent pharmacological and safety profiles that preclude interchangeable use. The halogen substitution on the phenyl ring (bromine in C8 versus chlorine in FP802) critically dictates long-term toxicological suitability, as bromide-containing compounds pose risks of releasing toxic bromide ions or methyl bromide upon metabolic breakdown [1]. Furthermore, classical NMDAR blockers indiscriminately inhibit both extrasynaptic (toxic) and synaptic (physiological) NMDARs, whereas FP802 and related TI inhibitors selectively disrupt only the extrasynaptic NMDAR/TRPM4 death complex [2]. Even among TI inhibitors, potency at the neuroprotection endpoint varies substantially (C19 EC₅₀ = 1.1 μM; C8 IC₅₀ = 2.1 μM; FP802 IC₅₀ = 8.7 μM), yet FP802 uniquely combines chloride-based safety with robust multi-tissue in vivo efficacy across both ALS and AD models .

Evidence Guide: Quantitative Differentiation of N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride (FP802 2HCl) from Closest Analogs


Halogen Safety Profile: FP802 2HCl Eliminates the Bromide-Associated Toxicity Risk Inherent to the Prototype Inhibitor C8

FP802 was rationally designed as a phenyl chloride-containing derivative of the prototype TI inhibitor compound 8 (C8), specifically to replace the phenyl bromide moiety of C8. The bromide present in C8 carries a risk of liberating toxic bromide ions or methyl bromide upon metabolic degradation, which raises concerns for long-term in vivo applicability [1]. Radioligand binding assays against 30 common off-targets confirmed that FP802 has no significant interaction with any target tested, demonstrating a clean safety pharmacology profile distinct from C8 [1]. In the SOD1G93A ALS mouse model, chronic FP802 treatment at 40 mg/kg/day showed no adverse effects on liver, kidney, or heart function as assessed by serum parameter panels and blood cell counts [1].

Neuroprotection Toxicology Medicinal Chemistry

Mechanistic Selectivity: FP802 2HCl Spares Synaptic NMDARs Unlike Classical NMDAR Blockers

In heterologous HEK293 cell expression systems, FP802 did not block NMDAR channel function at concentrations up to 250 μM for both GluN1/GluN2A and GluN1/GluN2B subunit combinations (IC₅₀ > 250 μM) [1]. This contrasts sharply with classical NMDAR blockers such as memantine, which inhibit channel function at therapeutically relevant concentrations and thereby interfere with synaptic NMDAR-mediated physiological processes including learning and memory consolidation [2]. FP802 instead acts by physically disrupting the protein-protein interaction interface (TwinF) between TRPM4 and extrasynaptic NMDARs, detoxifying eNMDAR signaling without affecting synaptic NMDAR-mediated calcium signaling or CREB-dependent transcription [1][2].

Excitotoxicity Synaptic Plasticity Neuropharmacology

In Vivo Efficacy: FP802 2HCl Extends Lifespan and Preserves Motor Function in an ALS Mouse Model with Post-Symptomatic Dosing

In the SOD1G93A transgenic mouse model of ALS, post-disease-onset treatment with FP802 (40 mg/kg/day) significantly extended the median survival from 151 days (control) to 164 days, representing a 13-day (8.6%) extension of lifespan [1]. FP802 treatment halted the progressive loss of spinal motor neurons and reduced serum neurofilament light chain (NfL) levels, a clinically validated biomarker of neurodegeneration [1]. Additionally, FP802 improved motor performance as assessed by behavioral tests. This contrasts with C19 and C8, for which comparable chronic dosing survival data in the SOD1G93A model have not been reported, and with memantine, which has shown only modest or no survival benefit in ALS models [2].

Amyotrophic Lateral Sclerosis Motor Neuron Disease Preclinical Efficacy

Salt Form Advantage: Dihydrochloride Provides Superior Aqueous Solubility Over Free Base for In Vitro and In Vivo Formulation

The dihydrochloride salt (CAS 2490401-57-3) demonstrates aqueous solubility of 116.67 mg/mL (408.45 mM) in water, enabling preparation of concentrated stock solutions without organic co-solvents . This represents a critical formulation advantage over the free base form (CAS 61694-81-3), which is primarily soluble in DMSO (typically 10 mM stock) . For in vivo oral dosing studies, the dihydrochloride salt facilitates direct dissolution in drinking water or saline, simplifying chronic administration protocols. Both 10 mg/kg and 40 mg/kg daily oral doses of the dihydrochloride salt demonstrated efficacy in the 5xFAD Alzheimer's model, with no adverse effects on organ function [1].

Formulation Science Solubility Bioavailability

Cross-Disease Translational Validation: FP802 2HCl Protects ALS Patient-Derived Brain Organoids and Restores Cognitive Function in Alzheimer's Models

FP802 2HCl is uniquely validated across two major neurodegenerative disease contexts using human-derived tissue. In forebrain organoids generated from iPSCs of ALS patients (both sporadic and SOD1 genetic forms), FP802 blocked NMDA-induced neuronal death in a dose-dependent manner [1]. In the 5xFAD mouse model of Alzheimer's disease, oral FP802 treatment (10 and 40 mg/kg/day for 4 months) prevented cognitive decline in memory tasks, preserved dendritic structural complexity, prevented synapse loss, reduced amyloid-β plaque formation, and protected against mitochondrial pathology [2]. While C19 and C8 have demonstrated neuroprotection in acute stroke and retinal degeneration models, neither has published efficacy data across both ALS patient organoids and chronic AD models [3].

Translational Neuroscience Patient-Derived Organoids Alzheimer's Disease

Neuroprotective Transcriptomic Rescue: FP802 2HCl Restores IEG Expression Silenced by Excitotoxic eNMDAR Signaling

FP802 treatment eliminated the transcriptional shut-off induced by extrasynaptic NMDAR activation and restored NMDA-suppressed immediate-early gene (IEG) expression—including Atf3, Arc, Bdnf, cFos, Inhibin beta A, and Npas4—to levels comparable to those achieved by physiological action potential bursting [1]. This transcriptomic rescue represents a downstream functional readout of the compound's mechanism of action that is not simply correlated with the IC₅₀ for cell death protection. While C8 similarly restores IEG expression, its bromide-associated toxicity profile limits its utility for transcriptomic studies requiring chronic treatment paradigms; C19 has not been profiled for IEG rescue in published studies [2].

Transcriptomics Immediate-Early Genes Neuroprotection Mechanisms

Optimal Research Application Scenarios for N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride (FP802 2HCl)


Chronic Oral Dosing in ALS Preclinical Models Requiring Extended Survival Analysis

FP802 2HCl is the preferred compound for laboratories conducting chronic oral efficacy studies in SOD1G93A or other ALS mouse models. Its dihydrochloride salt form enables direct aqueous formulation for daily oral gavage or drinking water administration at 40 mg/kg [1]. The demonstrated 13-day median survival extension, coupled with serum NfL reduction and motor neuron preservation, provides robust, quantifiable endpoints for preclinical ALS research [1]. The clean hepatic, renal, and cardiac safety profile supports multi-month dosing protocols without confounding organ toxicity [1].

Dual-Disease Translational Studies Investigating Convergent Excitotoxicity Mechanisms in ALS and Alzheimer's Disease

For research programs exploring the convergence of extrasynaptic NMDAR/TRPM4 toxicity across neurodegenerative conditions, FP802 2HCl is uniquely positioned as the only TI inhibitor validated in both ALS (SOD1G93A mice, patient-derived organoids) and Alzheimer's disease (5xFAD mice) models [1][2]. Its ability to prevent cognitive decline, preserve synapses, reduce amyloid-β plaque formation, and protect mitochondrial integrity in the 5xFAD model complements its motor neuron protection profile in ALS [2]. This dual validation reduces the need to procure multiple tool compounds for comparative disease mechanism studies.

Mechanistic Studies of Synaptic vs. Extrasynaptic NMDAR Signaling in Neuronal Cultures and Brain Organoids

FP802 2HCl is the optimal tool for dissecting extrasynaptic NMDAR-specific toxic signaling without confounding synaptic NMDAR inhibition. Its >250 μM IC₅₀ for NMDAR channel blockade versus 8.7 μM IC₅₀ for neuroprotection provides a >28-fold selectivity window, enabling clean mechanistic interpretation [1]. The high aqueous solubility (116.67 mg/mL) of the dihydrochloride salt facilitates precise dosing in neuronal culture media, and its validated efficacy in human iPSC-derived forebrain organoids supports translational mechanistic studies [1].

IEG Transcriptional Rescue Experiments in Excitotoxicity Paradigms

For researchers investigating the transcriptional consequences of excitotoxic signaling, FP802 2HCl enables restoration of immediate-early gene expression programs (Atf3, Arc, Bdnf, cFos, Inhibin beta A, Npas4) that are silenced by extrasynaptic NMDAR activation [1]. Its chloride-based safety profile permits chronic treatment durations required for longitudinal transcriptomic studies, which is not feasible with the bromide-containing prototype C8 [1]. The compound can be applied at 10 μM for acute experiments or formulated for chronic in vivo transcriptomic protocols.

Quote Request

Request a Quote for N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.